molecular formula C17H18O5 B6339538 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester CAS No. 365542-26-3

2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester

Cat. No. B6339538
CAS RN: 365542-26-3
M. Wt: 302.32 g/mol
InChI Key: TUFSTSQNKAAZRE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H14O5/c16-11-6-9(7-12(17)8-11)4-5-10-2-1-3-13(18)14(10)15(19)20/h1-3,6-8,16-18H,4-5H2,(H,19,20) . This indicates that the molecule consists of 15 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.27 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Antimicrobial Properties

Research has identified phenolic compounds with structures similar to 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester, demonstrating antimicrobial activity. For instance, compounds isolated from Anabasis aphylla have shown selective inhibitory activity against a range of microorganisms, providing a basis for potential use as antimicrobial agents to control plant and animal diseases (Du et al., 2009).

Synthesis and Molecular Structure

The synthesis and structural analysis of compounds similar to 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester contribute significantly to the field of organic chemistry. Studies have focused on the preparation of phenolic compounds and derivatives, exploring different synthetic routes and molecular structures. For example, the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one has been reported, illustrating the versatility of phenolic esters in chemical synthesis (Hanzawa et al., 2012).

Development of Novel Compounds

The chemical structure of 2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester serves as a precursor for the development of new compounds with potential pharmacological applications. Research into the synthesis of novel functional diacids and derivatives demonstrates the application of similar compounds in creating new molecules with desired properties (Zhang Zhi-qin, 2004).

Biocatalysis in Pharmaceutical Intermediates

The compound's relevance extends to biocatalysis, where it is used in the preparation of chiral intermediates for pharmaceutical applications. For example, the microbial reduction and biotransformation processes involving similar compounds have been employed to synthesize intermediates for anticholesterol drugs, taxol side-chain synthons, and potassium channel openers, showcasing the compound's utility in drug development (Patel, 2008).

properties

IUPAC Name

ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-6-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-2-22-17(21)16-12(4-3-5-15(16)20)7-6-11-8-13(18)10-14(19)9-11/h3-5,8-10,18-20H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFSTSQNKAAZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)CCC2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-hydroxy-benzoic acid ethyl ester

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